molecular formula C12H17NO4S B015883 Tosyl-D-valine CAS No. 68005-71-0

Tosyl-D-valine

Cat. No. B015883
CAS RN: 68005-71-0
M. Wt: 271.33 g/mol
InChI Key: ZYFUNXTYNIYYJI-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Tosyl-D-valine and similar compounds involves several key steps, including the protection of amino groups, activation of carboxyl groups, and the introduction of the tosyl group. These steps are crucial for the successful synthesis of Tosyl-D-valine derivatives. A study on the formation of N-tosyl-1,3,2-oxazaborolidin-5-one by electrospray mass spectrometry (ESIMS) investigates intermediates in reactions involving N-tosyl valine and borane, providing insights into the synthetic pathways (Mansikka et al., 1999).

Molecular Structure Analysis

Studies on the molecular structure of valine derivatives, including Tosyl-D-valine, utilize various spectroscopic and computational methods to elucidate their configuration and conformation. For example, infrared spectroscopy of hydrated amino acids in the gas phase offers insights into the molecular structure and solvation effects on protonated and lithiated valine, which can be relevant for understanding Tosyl-D-valine's structure (Kamariotis et al., 2006).

Chemical Reactions and Properties

The chemical reactions and properties of Tosyl-D-valine are influenced by the presence of the tosyl group. This modification impacts the reactivity of both the amino and carboxyl groups, making Tosyl-D-valine a valuable intermediate in peptide synthesis. The tosyl group can also affect the solubility and stability of the compound under various conditions.

Physical Properties Analysis

The physical properties of Tosyl-D-valine, such as solubility, melting point, and crystalline structure, are significantly affected by the tosyl group. These properties are essential for the compound's handling and application in synthesis processes.

Chemical Properties Analysis

Tosyl-D-valine exhibits unique chemical properties compared to its parent amino acid. The tosyl group enhances the acidity of the amino hydrogen, alters the nucleophilicity of the amino group, and provides a site for further chemical modification. These properties enable Tosyl-D-valine to participate in various chemical reactions, making it a versatile tool in organic synthesis and peptide chemistry.

For more insights into the chemical and physical properties of Tosyl-D-valine and related compounds, the following references provide a comprehensive overview: (Mansikka et al., 1999); (Kamariotis et al., 2006).

Scientific Research Applications

  • Agricultural Pesticides

    • D-valine is used as an intermediate for the synthesis of agricultural pesticides .
    • For example, Fluvalinate, a pyrethroid pesticide made from D-valine, is a broad-spectrum insecticide with low mammalian toxicity .
  • Veterinary Antibiotics

    • D-valine is used in the synthesis of semi-synthetic veterinary antibiotics .
    • Valnemulin, a semi-synthetic pleuromutilin derivative synthesized from D-valine, is an antibiotic for animals .
  • Pharmaceutical Drugs

    • D-valine is used in the synthesis of pharmaceutical drugs .
    • Its derivatives have shown great activity in clinical use, such as penicillamine for the treatment of immune-deficiency diseases, and actinomycin D for antitumor therapy .
  • Cell Culture

    • D-valine is also used in cell culture for selectively inhibiting fibroblasts proliferation .
  • Food Additives

    • D-amino acids, including D-valine, are gaining considerable importance as valuable intermediates for the production of food additives .
  • Microbial Preparation

    • Microbial preparation of D-valine is more competitive and promising because of its high stereo selectivity, mild reaction conditions, and environmentally friendly process .
    • So far, microbial preparation of D-valine can be mainly classified into three categories: microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .
  • Pharmaceuticals

    • D-valine is a valuable intermediate for the production of pharmaceuticals .
    • For example, it’s used in the synthesis of penicillamine , a drug used for the treatment of immune-deficiency diseases .
  • Agrochemicals

    • D-valine is also used in the production of agrochemicals .
    • An example is fluvalinate , a pyrethroid pesticide made from D-valine, which is a broad-spectrum insecticide with low mammalian toxicity .
  • Food Additives

    • D-amino acids, including D-valine, are gaining considerable importance as valuable intermediates for the production of food additives .
  • Microbial Preparation

    • Microbial preparation of D-valine is more competitive and promising because of its high stereo selectivity, mild reaction conditions, and environmentally friendly process .
    • The microbial preparation of D-valine can be mainly classified into three categories: microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .
  • Cell Culture

    • D-valine is used in cell culture for selectively inhibiting fibroblasts proliferation .
  • Veterinary Antibiotics

    • D-valine is used in the synthesis of semi-synthetic veterinary antibiotics .
    • An example is valnemulin , a semi-synthetic pleuromutilin derivative synthesized from D-valine, which is an antibiotic for animals .

properties

IUPAC Name

(2R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-8(2)11(12(14)15)13-18(16,17)10-6-4-9(3)5-7-10/h4-8,11,13H,1-3H3,(H,14,15)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFUNXTYNIYYJI-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tosyl-D-valine

CAS RN

68005-71-0
Record name Tosyl valine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068005710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TOSYL VALINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HUK84URC7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
JW Hinman, EL Caron… - Journal of the American …, 1950 - ACS Publications
A dipeptide of astonishing stability was re-ported to survive the acid hydrolysis of gramicidin and to be present in not one but at least two iso-meric forms, namely, D-valyl-D-valine and l-…
Number of citations: 70 0-pubs-acs-org.brum.beds.ac.uk
A Tripathi, A Kumar, PS Pandey - Tetrahedron Letters, 2012 - Elsevier
… The receptor 6a forms a partial gel, whereas receptor 6b forms a precipitate with TBA salt of N-tosyl-d-valine, respectively. No discrimination between the enantiomers was observed …
M Nawasreh - Bioorganic & medicinal chemistry, 2008 - Elsevier
… N-Tosyl-d-valine was prepared as described in the literature. Treating compound 4 with borane-(N-tosyl)-d-valine complex for one week followed by working-up the reaction, the highly …
A Tripathi - 2012 - eprint.iitd.ac.in
… and precipitate, respectively, with TBA salt of N-tosyl-D-valine. For other amino acids (TBA salt of N… of enantioselective recognition for TBA salts of R-mandelic acid and N-tosyl-D-valine. …
Number of citations: 2 eprint.iitd.ac.in
TSH Mohammad, Y Gupta, CT Reidl… - International journal of …, 2023 - mdpi.com
… Without further purification, tosyl-D-valine tert butyl ester was subjected to hydrolysis conditions. To a solution of crude tosyl-D-valine tert butyl ester (64.7 mg, 0.188 mmol) in methylene …
Number of citations: 1 0-www-mdpi-com.brum.beds.ac.uk
XJ Wang, JT Zhang, DW Liu, LJ Tang… - Advanced Materials …, 2013 - Trans Tech Publ
… 5M Borane-methyl sulfide complex in diethyl ether (0.76 mL, 3 mmol) was added to a stirred solution of Np-tosyl-D-valine (10) (814 mg, 3 mmol) in dry THF (30 mL) at room temperature …
Number of citations: 1 www.scientific.net
J Mulzer, A Mantoulidis, E Öhler - The Journal of Organic …, 2000 - ACS Publications
… , 17 the commercially available ketene acetal 36 was added to the aldehyde 35 18 under mediation of the oxazaborolidinone prepared in situ from diborane and N-tosyl-D-valine. …
Number of citations: 180 0-pubs-acs-org.brum.beds.ac.uk
H Cheng, H Huang, G Huang - European Journal of Medicinal Chemistry, 2018 - Elsevier
… of the commercially available methyl trimethylsilyl dimethylketene acetal 75 to the known aldehyde 74 was mediated by the chiral borane reagent formed in situ from N-tosyl-d-valine …
XJ Wang, DW Liu, LJ Tang, JT Zhang… - Advanced Materials …, 2013 - Trans Tech Publ
… 5M Borane-methyl sulfide complex in diethyl ether (0.35 mL, 1.75 mmol) was added to a stirred solution of Np-tosyl-D-valine (489 mg, 1.8 mmol) in dry THF (22 mL) at room temperature …
Number of citations: 0 www.scientific.net
M Yamano - Edited by Takayuki Shioiri, Kunisuke Izawa, and …, 2011 - Wiley Online Library
… of a synthetic intermediate (TQA, 1-[6-chloro-1, 2, 3, 4-tetrahydroquinolin-3-yl]-N, Ndimethylmethanamine) of a chiral drug candidate has been established using tosyl-D-valine (TDV) as …

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